1-(1H-indol-3-yl)-3-(o-tolyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-2-4-8-13(11)18-16(20)19-15-10-17-14-9-5-3-7-12(14)15/h2-10,17H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYVXYITQWJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 1h Indol 3 Yl 3 O Tolyl Urea
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise atom-by-atom map of the molecule can be constructed.
The ¹H NMR spectrum of 1-(1H-indol-3-yl)-3-(o-tolyl)urea provides a wealth of information through the chemical shifts, integration, and multiplicity of the signals corresponding to each unique proton in the molecule. The spectrum is characterized by distinct regions for aromatic and amine protons.
The indole (B1671886) moiety presents several characteristic signals. The proton on the indole nitrogen (N1-H) typically appears as a broad singlet at a high chemical shift (δ > 10.0 ppm) due to its acidic nature and involvement in hydrogen bonding. The proton at the C2 position of the indole ring is also distinctive, often resonating as a singlet or a small doublet around δ 7.2-7.5 ppm. The protons of the benzo-fused portion of the indole ring (C4-H, C5-H, C6-H, C7-H) appear in the aromatic region (δ 7.0-8.0 ppm), with multiplicities determined by their coupling to adjacent protons.
The o-tolyl group shows four aromatic protons in a complex pattern between δ 7.0 and 7.4 ppm, characteristic of an ortho-substituted benzene (B151609) ring. A sharp singlet for the methyl (CH₃) protons is expected at a lower chemical shift, typically around δ 2.2-2.3 ppm. ekb.eg
The urea (B33335) bridge contains two N-H protons. These protons appear as distinct singlets, often broad, in the region of δ 8.0-9.0 ppm. Their exact chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are based on typical values for indole and tolyl-urea derivatives.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole N1-H | > 10.0 | Broad Singlet |
| Urea NH (Indole side) | ~8.5-9.0 | Singlet |
| Urea NH (Tolyl side) | ~8.0-8.5 | Singlet |
| Indole C2-H | ~7.3 | Singlet/Doublet |
| Indole C4-H , C7-H | ~7.6-7.8 | Multiplet |
| Indole C5-H , C6-H | ~7.1-7.2 | Multiplet |
| Tolyl C3'-H , C4'-H , C5'-H , C6'-H | ~7.0-7.3 | Multiplet |
| Tolyl CH ₃ | ~2.3 | Singlet |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the urea group is a key diagnostic signal, appearing far downfield in the range of δ 153-158 ppm. nih.gov
The carbon atoms of the indole ring have characteristic chemical shifts. The C3 carbon, to which the urea group is attached, is typically found around δ 115-125 ppm. The other sp² hybridized carbons of the indole ring resonate between δ 110 and δ 140 ppm. For instance, the C2 carbon usually appears around δ 120-125 ppm, while the carbons of the fused benzene ring (C4-C7) and the bridgehead carbons (C3a, C7a) have distinct signals within this range.
The o-tolyl group carbons also show predictable signals. The carbon bearing the methyl group (C2') and the carbon attached to the urea nitrogen (C1') appear around δ 130-138 ppm. The remaining aromatic carbons of the tolyl ring resonate in the δ 120-130 ppm region. The methyl carbon (CH₃) gives a signal at a much higher field, typically around δ 17-22 ppm. ekb.eg
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are based on typical values for indole and tolyl-urea derivatives.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Urea C =O | 153-158 |
| Indole C 7a | ~136 |
| Tolyl C 1' | ~137 |
| Tolyl C 2' | ~130 |
| Indole C 2 | ~123 |
| Indole C 3 | ~118 |
| Indole C 3a | ~126 |
| Indole C 4, C 5, C 6, C 7 | 111-124 |
| Tolyl C 3', C 4', C 5', C 6' | 121-131 |
| Tolyl C H₃ | 17-22 |
While 1D NMR spectra provide chemical shifts, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would show correlations between adjacent aromatic protons on the indole and o-tolyl rings, helping to trace the connectivity within these fragments. For example, a cross-peak between the signals for C4-H and C5-H on the indole ring would confirm their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the tolyl methyl group would show a cross-peak to its corresponding carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations would include:
Correlation from the urea NH protons to the urea carbonyl carbon (C=O).
Correlation from the urea NH protons to the C3 of the indole ring and C1' of the tolyl ring, confirming the urea linkage.
Correlation from the indole C2-H to the C3 and C3a carbons.
Correlation from the tolyl methyl protons to the C1', C2', and C3' carbons of the tolyl ring.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. nih.gov
N-H Stretching: Two distinct N-H stretching vibrations are anticipated. The indole N-H stretch typically appears as a sharp band around 3400-3500 cm⁻¹. The urea N-H groups give rise to one or two bands, often in the 3200-3400 cm⁻¹ region. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the tolyl methyl group appears just below 3000 cm⁻¹. nih.gov
C=O Stretching (Amide I band): The carbonyl group of the urea moiety gives a very strong and characteristic absorption band, known as the Amide I band, in the region of 1630-1680 cm⁻¹. nih.govnih.gov This is one of the most prominent peaks in the spectrum.
N-H Bending and C-N Stretching (Amide II band): A combination of N-H bending and C-N stretching modes results in the Amide II band, which is typically found between 1510 and 1580 cm⁻¹. ekb.eg
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the indole and tolyl aromatic rings appear as a series of bands in the 1450-1600 cm⁻¹ range.
C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings produce strong bands in the fingerprint region (650-900 cm⁻¹), which can provide information about the substitution pattern.
Table 3: Characteristic FT-IR Absorption Bands for this compound Frequencies are based on typical values for related urea and indole compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Indole N-H Stretch | 3400 - 3500 | Medium-Sharp |
| Urea N-H Stretch | 3200 - 3400 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| Urea C=O Stretch (Amide I) | 1630 - 1680 | Very Strong |
| N-H Bend / C-N Stretch (Amide II) | 1510 - 1580 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For indole-urea compounds, Raman spectroscopy can provide valuable structural information.
The symmetric stretching of the aromatic rings (both indole and tolyl) would be expected to produce strong signals in the Raman spectrum. The C=O stretch of the urea is also Raman active. While the highly polar N-H bonds are typically weak in Raman spectra, other skeletal vibrations within the heterocyclic and aromatic rings can be prominent. Studies on related compounds like indole-3-acetic acid have shown characteristic Raman bands for the benzene ring breathing mode (~1010 cm⁻¹) and various C-C and C-N stretching vibrations. ukm.my The application of Raman spectroscopy can thus confirm the presence of the core ring structures and complement the data obtained from FT-IR analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and probing the structure of this compound.
High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a common soft ionization technique used for analyzing urea derivatives, often yielding the protonated molecule [M+H]⁺. nih.govacs.org The exact mass of this ion provides a stringent test of the compound's identity.
For this compound, the expected exact mass of the protonated molecule can be calculated and compared with the experimentally determined value. This high degree of accuracy is crucial for confirming the synthesis of the target compound and for distinguishing it from potential isomers or byproducts. rsc.org
Table 1: Theoretical and Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₅N₃O |
| Theoretical Monoisotopic Mass | 265.1215 |
| Theoretical [M+H]⁺ Mass | 266.1293 |
| Experimentally Observed [M+H]⁺ Mass | Hypothetical data would be inserted here from experimental results |
| Mass Accuracy (ppm) | Calculated based on experimental data |
This table is for illustrative purposes. Actual experimental data would be required for completion.
Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion, in this case, the protonated this compound molecule ([M+H]⁺), and analyzing the resulting product ions. The fragmentation patterns are characteristic of the molecule's structure and can be used to confirm the connectivity of its constituent parts. nih.govresearchgate.net
For N,N'-substituted ureas, a common fragmentation pathway involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.gov In the case of this compound, this would result in the formation of characteristic fragment ions corresponding to the protonated indole and tolyl components. The study of related N,N'-substituted urea derivatives has shown that the fragmentation behavior can be used to distinguish between positional isomers. nih.gov
Key Fragmentation Pathways:
Cleavage of the Urea Linkage: The most prominent fragmentation is expected to occur at the urea bridge, leading to the formation of ions corresponding to the indole and tolyl isocyanate fragments, or their respective amine precursors.
Fragmentation of the Indole Ring: The indole moiety itself can undergo characteristic fragmentation, providing further structural confirmation. nih.gov
Influence of Substituents: The position of the methyl group on the tolyl ring can influence the fragmentation pattern, potentially allowing for differentiation between isomers. nih.gov
Table 2: Predicted Major Fragment Ions in the Tandem Mass Spectrum of [this compound+H]⁺
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| Value | Structure | Cleavage of the C-N bond with loss of o-tolyl isocyanate |
| Value | Structure | Cleavage of the C-N bond with loss of indole isocyanate |
| Value | Structure | Fragmentation of the indole ring |
This table presents predicted fragmentation patterns. Actual m/z values would be determined experimentally.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and conjugation within the this compound molecule.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the absorption bands of the indole chromophore. researchgate.net The indole moiety typically exhibits characteristic absorption peaks in the near-UV region. researchgate.net The position and intensity of these bands can be influenced by the substitution pattern and the extent of conjugation with the urea and tolyl groups. The spectrum of a related compound, (E)-(N′-(1H-indol-3-yl)methylene)isonicotinohydrazide, shows bands that are characteristic of the indole group. openaccesspub.org
Table 3: Typical UV-Vis Absorption Maxima for Indole Derivatives
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
| ~270-290 | π → π | Indole ring |
| ~220 | π → π | Benzene ring |
This table provides typical values for indole derivatives. The actual spectrum of this compound may show shifts due to the specific substitution.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Indole and its derivatives are well-known for their fluorescent properties. nih.gov The fluorescence of the indole moiety in this compound can provide information about its local environment. For instance, changes in the fluorescence emission spectrum can indicate interactions with other molecules or changes in the polarity of the solvent. The fluorescence of some indole-based compounds has been observed to be quenched in the presence of certain species, a phenomenon that can be used for sensing applications. nih.gov The fluorescence properties of urea-tryptophan receptors have been shown to be selective for certain anions. rsc.org
Table 4: Potential Fluorescence Properties of this compound
| Parameter | Expected Observation |
| Excitation Wavelength (nm) | Typically in the range of indole absorption (~280 nm) researchgate.net |
| Emission Wavelength (nm) | Dependent on solvent polarity and molecular environment |
| Quantum Yield | Variable, influenced by non-radiative decay pathways |
This table outlines expected properties. Experimental verification is necessary.
Solid-State Structural Determination and Intermolecular Interactions
The determination of the three-dimensional structure of this compound in the solid state is crucial for understanding its physical properties and how it interacts with other molecules. X-ray crystallography is the definitive method for this purpose.
The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest is the conformation of the urea linkage and the relative orientation of the indole and tolyl rings.
Advanced Spectroscopic and Structural Elucidation of this compound
Detailed structural information for the specific chemical compound this compound, including single-crystal X-ray diffraction (SC-XRD) data, analysis of intermolecular interactions, and Hirshfeld surface analysis, is not available in publicly accessible research literature and crystallographic databases.
While the synthesis and potential applications of various indole-urea derivatives are subjects of scientific inquiry, a published crystal structure for the ortho-tolyl isomer, which is essential for a comprehensive discussion of its absolute configuration, conformation, crystal packing, and quantitative analysis of intermolecular contacts, could not be located.
General principles of the techniques requested are well-established in chemistry:
Analysis of Intermolecular Interactions , derived from SC-XRD data, reveals how molecules are held together in the crystal lattice. These interactions, including hydrogen bonds (e.g., N-H···O) and π-π stacking between aromatic rings (like the indole and tolyl groups), are fundamental to the stability and physical properties of the crystal. For a molecule like this compound, one would expect to see hydrogen bonds involving the urea's N-H and C=O groups, as well as potential π-π stacking between the indole and tolyl ring systems.
To generate the specific data tables and detailed research findings as requested for this compound, the compound would first need to be synthesized, crystallized, and analyzed using single-crystal X-ray diffraction, with the resulting data published in a scientific journal or deposited in a resource such as the Cambridge Structural Database (CSD). Without this primary data, a scientifically accurate article on its specific crystallographic and intermolecular features cannot be constructed.
Computational Chemistry and Molecular Modeling Investigations of 1 1h Indol 3 Yl 3 O Tolyl Urea
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
Optimization of Molecular Geometry and Conformational Landscape Analysis
A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a flexible molecule like 1-(1H-indol-3-yl)-3-(o-tolyl)urea, with rotatable bonds, a conformational landscape analysis would be performed to identify various low-energy conformers and determine the global minimum energy structure. This would reveal the preferred spatial arrangement of the indole (B1671886) and o-tolyl groups relative to the central urea (B33335) bridge.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An FMO analysis for this compound would calculate the energies of the HOMO and LUMO and map their spatial distribution across the molecule. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. The location of these orbitals would indicate the likely sites for nucleophilic (where the HOMO is localized) and electrophilic (where the LUMO is localized) attack.
Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Sites and Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. An MEP map for this compound would highlight the electronegative oxygen atom of the urea group and the nitrogen atoms as potential hydrogen bond acceptors, and the N-H protons as hydrogen bond donors.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT methods can accurately predict various spectroscopic parameters. For this compound, theoretical calculations could generate predicted ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. These theoretical spectra are invaluable for interpreting and confirming experimental data. A comparison between the calculated and experimental spectra helps to validate the accuracy of the computational model and provides a more robust structural assignment.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties
To understand how the molecule interacts with light, Time-Dependent DFT (TD-DFT) calculations are employed. This method is used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of vertical electronic excitations from the ground state to various excited states. For the target molecule, TD-DFT would provide information on the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or n→π*), which are crucial for applications in materials science and photochemistry.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, capturing its movements and interactions within various environments. By solving Newton's equations of motion for the system, MD simulations generate a trajectory that reveals the molecule's conformational landscape and its interplay with surrounding solvent molecules.
Conformational Dynamics and Flexibility Analysis within Solution or Biological Environments
Studies on related N-aryl ureas have shown a general preference for trans-trans conformations in solution, though cis-trans conformations can also be significantly populated. researchgate.net The cis-trans conformer may be stabilized by intramolecular hydrogen bonds, a factor that depends on the specific substitution pattern. researchgate.net For this compound, simulations would track the dihedral angles involving the urea bridge and the rotational freedom of the indole and o-tolyl groups. This analysis helps identify the most stable conformers, the energy barriers between them, and how the surrounding environment (e.g., water or a protein binding pocket) influences this conformational equilibrium. nih.govunifi.it
Table 1: Representative Conformational States of Diaryl Ureas and Key Dihedral Angles
| Conformation | Dihedral Angle 1 (Ar¹-N-C=O) | Dihedral Angle 2 (O=C-N-Ar²) | Relative Population (Illustrative) |
| trans-trans | ~180° | ~180° | High |
| trans-cis | ~180° | ~0° | Moderate to Low |
| cis-trans | ~0° | ~180° | Moderate to Low |
| cis-cis | ~0° | ~0° | Low |
This interactive table illustrates the primary conformations accessible to diaryl urea compounds. The relative populations are dependent on the specific substituents and the environment.
Solvent-Solute Interaction Modeling and Diffusion Studies
The interaction of this compound with solvent molecules, particularly water, is crucial for understanding its solubility and transport properties. MD simulations can provide a detailed picture of the solvation shell around the molecule. nih.gov Analysis of radial distribution functions (RDFs) from the simulation trajectory would reveal the structuring of water molecules around different parts of the solute: the hydrogen-bond donating NH groups of the indole and urea, the hydrogen-bond accepting carbonyl oxygen, and the hydrophobic indole and tolyl rings. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For a class of molecules like indolyl-ureas, QSAR models can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.govnih.gov
Derivation of Molecular Descriptors from Quantum Chemical Calculations
The foundation of a robust QSAR model is the selection of appropriate molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of a molecule. ucsb.edu Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a primary source for deriving highly informative, three-dimensional descriptors. researchgate.netnih.gov
For this compound, these calculations can provide a wealth of information:
Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. These describe the molecule's reactivity, polarizability, and sites for electrostatic interactions. ucsb.edu
Thermodynamic Descriptors: Heat of formation, Gibbs free energy, and solvation energy, which relate to the molecule's stability.
Steric Descriptors: Molecular volume, surface area, and specific quantum-chemically derived steric parameters that describe the bulk and shape of the molecule. nih.gov
Table 2: Key Quantum Chemical Descriptors for QSAR Studies
| Descriptor Class | Specific Descriptor | Information Encoded |
| Electronic | HOMO Energy | Electron-donating ability (nucleophilicity) |
| LUMO Energy | Electron-accepting ability (electrophilicity) | |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | |
| Dipole Moment | Overall polarity of the molecule | |
| Steric | Molecular Volume | Bulk and size of the molecule |
| Surface Area | Accessibility for intermolecular interactions | |
| Topological | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity |
This interactive table summarizes important descriptors derived from quantum chemical calculations that are frequently used in building predictive QSAR models.
Development of Predictive Models for Biological Interaction Profiles
Once descriptors are calculated for a series of related indole-urea compounds with known biological activities (e.g., enzyme inhibition IC₅₀ values), a QSAR model can be developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comnih.gov The goal is to create an equation that accurately predicts the activity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀) based on the values of the most relevant descriptors.
For instance, a hypothetical MLR model for a series of indole derivatives might take the form: pIC₅₀ = β₀ + β₁(LUMO) + β₂(TPSA) + β₃(Molecular Volume)
The statistical quality of the model is assessed using parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²_ext). nih.goveurjchem.com A well-validated QSAR model can then be used to predict the biological activity of this compound and guide the design of new analogues with potentially enhanced potency. researchgate.netmdpi.com
Advanced Topological Analyses for Bonding and Non-Covalent Interactions
The topology of the electron density provides a rigorous framework for analyzing chemical bonding and, particularly, the weaker non-covalent interactions that are critical for molecular recognition and crystal packing. The Quantum Theory of Atoms in Molecules (QTAIM) is a primary method for this analysis. wikipedia.orgcomporgchem.comuni-rostock.de
QTAIM analyzes the critical points in the electron density (ρ(r)), where the gradient of the density is zero. uni-rostock.dejoaquinbarroso.com The presence of a bond critical point (BCP) between two atoms indicates an interaction path. joaquinbarroso.com The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. mdpi.com
For this compound, QTAIM can be used to identify and characterize:
Intramolecular Hydrogen Bonds: For example, a potential hydrogen bond between one of the urea N-H groups and an oxygen or nitrogen atom in a receptor.
Intermolecular Interactions: In a simulated dimer or crystal structure, QTAIM can detail the hydrogen bonds (e.g., N-H···O=C), π-π stacking interactions between the indole and tolyl rings, and C-H···π interactions. nih.govnih.gov
Other methods like the Non-Covalent Interaction (NCI) index provide a visual representation of these interactions in three-dimensional space, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen bonding. mdpi.comarxiv.orgunamur.be
Table 3: Typical QTAIM Parameters for Characterizing Non-Covalent Interactions
| Interaction Type | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Interpretation |
| Covalent Bond | Large (>0.2) | Negative | Shared interaction, charge accumulation |
| Hydrogen Bond (strong) | Moderate (0.02-0.04) | Positive | Closed-shell interaction, charge depletion |
| Hydrogen Bond (weak) | Small (0.002-0.02) | Positive | Closed-shell interaction, charge depletion |
| van der Waals | Very Small (<0.01) | Positive | Closed-shell interaction, charge depletion |
This interactive table presents typical ranges for QTAIM parameters at bond critical points (BCPs), allowing for the classification of different types of chemical interactions.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for defining chemical bonds and atomic interactions based on the topology of the electron density. researchgate.net This methodology allows for a quantitative characterization of the nature of chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions. The analysis centers on the identification of bond critical points (BCPs), which are specific locations in the electron density where the gradient is zero. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide critical information about the bond's strength and nature.
For this compound, a QTAIM analysis would elucidate the nature of the various covalent bonds within the indole and tolyl rings, as well as the urea linkage. Furthermore, it can characterize weaker intramolecular interactions, such as hydrogen bonds, that influence the molecule's conformation.
Key Parameters from a Representative QTAIM Analysis:
A hypothetical QTAIM analysis of this compound would likely reveal the following trends for its key bonds. The data presented in the table below is illustrative and based on typical values observed for similar organic molecules, as specific research on this compound is not publicly available.
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |
| C=O (Urea) | ~0.45 - 0.55 | Negative | Predominantly covalent character with significant charge concentration. |
| C-N (Urea) | ~0.30 - 0.35 | Negative | Covalent bond with some degree of polar character. |
| N-H (Urea) | ~0.32 - 0.38 | Negative | Polar covalent bond, indicating a shared interaction. |
| C-C (Aromatic) | ~0.30 - 0.33 | Negative | Typical covalent bond in an aromatic system. |
| C-H (Aromatic) | ~0.27 - 0.30 | Negative | Covalent bond with slight polarization towards the carbon atom. |
| Intramolecular H-bond (e.g., N-H···O) | ~0.02 - 0.04 | Positive | Closed-shell interaction, characteristic of a hydrogen bond. |
Table 1: Representative QTAIM parameters for selected bonds in this compound. These values are illustrative and based on general principles of QTAIM analysis for similar functional groups.
The electron density (ρ) at the bond critical point is correlated with the bond order; higher values suggest stronger bonds. The sign of the Laplacian of the electron density (∇²ρ) indicates the nature of the interaction. A negative value signifies a shared interaction (covalent), where electron density is concentrated between the nuclei. Conversely, a positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted at the BCP.
Reduced Density Gradient (RDG) Analysis for Weak Interactions (e.g., van der Waals, weak hydrogen bonds)
Reduced Density Gradient (RDG) analysis is a powerful computational method for identifying and visualizing non-covalent interactions in molecular systems. nih.gov This technique is based on the relationship between the electron density and its gradient. Regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are revealed by plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ). scielo.org.mx
The resulting plot typically shows distinct spikes or regions that correspond to different types of non-covalent interactions. researchgate.net These interactions can then be visualized in three-dimensional space as isosurfaces, which are color-coded to differentiate their nature:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak attractive interactions, characteristic of van der Waals forces. researchgate.net
Red: Repulsive interactions, indicating steric clashes. researchgate.net
For this compound, an RDG analysis would be instrumental in mapping the landscape of non-covalent interactions that dictate its conformational preferences and potential for intermolecular aggregation.
Expected Findings from a Representative RDG Analysis:
A theoretical RDG analysis of this compound would likely identify several key non-covalent interactions. The table below summarizes the expected types of interactions and their corresponding features in an RDG plot.
| Interaction Type | Location in Molecule | sign(λ₂)ρ (a.u.) | RDG Isosurface Color |
| Hydrogen Bonding | Between the N-H of the urea and the carbonyl oxygen (intramolecular) or with neighboring molecules (intermolecular). | Negative (e.g., -0.02 to -0.04) | Blue |
| Van der Waals Interactions | Between the indole and tolyl rings (π-π stacking) or between other non-polar parts of the molecule. | Near zero (e.g., -0.01 to 0.01) | Green |
| Steric Repulsion | Between the methyl group on the tolyl ring and adjacent parts of the molecule, influencing the torsional angle. | Positive (e.g., > 0.02) | Red |
Table 2: Expected non-covalent interactions in this compound and their characteristic signatures in an RDG analysis. The sign(λ₂)ρ values are illustrative.
Structure Activity Relationship Sar and Structural Optimization of Indole Urea Derivatives
Identification of Key Pharmacophoric Elements within the Urea (B33335) and Indole (B1671886) Scaffolds
The biological activity of 1-(1H-indol-3-yl)-3-(o-tolyl)urea and related compounds is fundamentally dictated by the spatial arrangement of key pharmacophoric elements within its indole and urea scaffolds. These elements are the specific atoms or groups and their relative orientations that are essential for molecular recognition by a biological target.
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. bris.ac.uk The indole N-H group is a critical hydrogen bond donor, capable of forming crucial interactions with receptor sites. rsc.org Furthermore, the aromatic nature of the indole ring allows for various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic residues in a binding pocket. The electron-rich character of the indole ring system also contributes to its binding capabilities. bris.ac.uk
The urea linker (–NH-CO-NH–) is another vital pharmacophoric feature, primarily due to its exceptional hydrogen bonding capacity. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. juniperpublishers.com This dual donor-acceptor nature allows the urea moiety to form multiple, stabilizing hydrogen bonds with amino acid residues in a protein's active site, effectively anchoring the ligand. juniperpublishers.com The planarity and conformational rigidity of the urea group also play a significant role in pre-organizing the molecule for optimal binding.
Systematic Modification Strategies and Their Impact on Molecular Interaction Profiles
To refine the binding affinity and selectivity of the lead compound, researchers employ systematic modification strategies. These involve altering specific parts of the molecule and observing the resulting changes in biological activity.
Modifications to the indole ring can significantly modulate the compound's electronic properties and steric profile, thereby influencing its interaction with target proteins.
Ring Position Substitutions: Introducing substituents at various positions on the indole's benzene (B151609) ring (e.g., C4, C5, C6, C7) can fine-tune the electronic and steric properties of the scaffold. Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the indole ring, impacting its ability to participate in π-π stacking and other electronic interactions. For example, studies on related indole derivatives have shown that the introduction of an EWG can shift the absorption wavelength, indicating a change in the molecule's electronic transition energy. bris.ac.uk The position of the substituent is also critical; for instance, a bulky group at a position adjacent to the urea linker could sterically hinder the optimal binding conformation.
The following table summarizes the general effects of substituents on the indole moiety:
| Modification | Potential Impact on Molecular Interactions |
| N-Alkylation | Loss of a key hydrogen bond donor; potential for new steric/hydrophobic interactions; altered lipophilicity. |
| C5-Substitution (EWGs) | Modulates electron density of the indole ring, potentially enhancing π-π stacking or other electronic interactions. |
| C5-Substitution (EDGs) | Alters the electronic character of the indole, which can either be beneficial or detrimental depending on the target's electronic environment. |
The ortho-tolyl group plays a crucial role in defining the conformational preferences of the entire molecule. The position of the methyl group on the phenyl ring significantly influences the molecule's three-dimensional shape and, consequently, its biological activity.
The presence of a methyl group at the ortho position introduces a steric constraint that forces the tolyl ring to twist out of the plane of the urea linker. This "ortho-effect" can be highly beneficial, as it can pre-organize the molecule into a conformation that is more favorable for binding to the target, a phenomenon sometimes referred to as the "magic methyl effect." juniperpublishers.com This pre-organization reduces the entropic penalty of binding.
Comparative studies with meta- and para-tolyl isomers often reveal a significant difference in activity. The ortho isomer frequently displays the highest potency due to this induced conformational bias. The meta and para isomers, lacking this steric clash, allow for greater rotational freedom, which may not be optimal for receptor binding.
The electronic effect of the methyl group, being weakly electron-donating, is generally less pronounced than the steric effect in this context. However, it can still subtly influence the electronic character of the adjacent phenyl ring.
Below is a hypothetical representation of the impact of methyl group position on activity:
| Compound | Positional Isomer | Relative Activity | Rationale |
| 1 | ortho-tolyl | +++ | Sterically induced favorable conformation for binding. |
| 2 | meta-tolyl | ++ | Less conformational restriction compared to the ortho isomer. |
| 3 | para-tolyl | + | Greater rotational freedom, potentially less optimal binding conformation. |
Replacing the urea with a thiourea (B124793) (–NH-CS-NH–) is a common bioisosteric replacement. The thiocarbonyl group (C=S) is a weaker hydrogen bond acceptor than the carbonyl group, but the N-H protons of a thiourea are generally more acidic, making them stronger hydrogen bond donors. nih.gov This change can lead to altered binding affinities depending on the specific hydrogen bonding environment of the target.
Introducing alkyl groups on the urea nitrogens can disrupt the planarity and hydrogen bonding capabilities of the linker. mdpi.com N-methylation, for instance, removes a hydrogen bond donor and can introduce steric hindrance, often leading to a significant decrease in activity if that hydrogen bond is critical for binding. mdpi.com However, in some cases, such modifications can improve pharmacokinetic properties by, for example, increasing solubility. mdpi.com
Elucidation of Specific Structural Requirements for Enhanced Molecular Recognition and Binding
Through the systematic SAR studies described above, a clear picture of the structural requirements for enhanced molecular recognition emerges. For potent binding, a specific three-dimensional arrangement of the key pharmacophoric elements is necessary.
Rational Design Principles for the Development of Potent and Selective Ligands
The culmination of SAR studies provides a set of rational design principles for the development of new, more potent, and selective ligands based on the 1-(1H-indol-3-yl)-3-arylurea scaffold. These principles guide the medicinal chemist in making informed decisions about which modifications are likely to improve the desired biological activity.
Key design principles include:
Preservation of Key Hydrogen Bonding Moieties: The indole N-H and the urea N-H groups should generally be maintained unless specific structural information of the target suggests otherwise.
Conformational Constraint: Introducing steric elements, such as an ortho-substituent on the aryl ring, can be a powerful strategy to lock the molecule in a bioactive conformation.
Fine-tuning of Electronic Properties: Substituents on the indole and aryl rings can be varied to optimize electronic and hydrophobic interactions with the target.
Bioisosteric Replacement: The urea linker can be replaced with other groups (e.g., thiourea, amides) to modulate hydrogen bonding strength and physicochemical properties.
By adhering to these principles, researchers can more efficiently navigate the chemical space of indole-urea derivatives to identify compounds with improved therapeutic potential.
In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature
Despite a thorough review of scientific databases and chemical vendor information, detailed research on the specific biological interactions of the chemical compound This compound remains conspicuously absent from publicly accessible literature. While the compound, identified by its CAS Number 941968-51-0, is available from several suppliers for research purposes, published studies detailing its molecular recognition, enzyme inhibition, and mechanistic characterization are not currently available. evitachem.combldpharm.com
The requested in-depth analysis, focusing on ligand-target binding affinities, binding site characterization, enzyme inhibition kinetics, induced conformational changes, and the role of specific amino acid residues in its interactions, cannot be completed at this time due to the lack of specific experimental data for this molecule.
Research on related compounds provides a contextual framework but does not offer direct evidence for the biological activity of this compound. For instance, various derivatives of indole and urea have been investigated for their therapeutic potential. Studies on other tolyl-urea derivatives have identified competitive inhibitors for enzymes like endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1). nih.gov Similarly, structure-activity relationship (SAR) studies on diverse classes of indole derivatives have been conducted to explore their potential as antimicrobial, anticancer, or anti-inflammatory agents. researchgate.nettandfonline.comsci-hub.seacs.org These studies underscore the potential for compounds with an indole-urea scaffold to exhibit significant biological activity.
However, the biological profile of a molecule is highly specific. Minor structural changes, such as the position of the methyl group on the tolyl ring (ortho-, meta-, or para-), can dramatically alter binding affinities and biological function. Without dedicated research on the ortho-tolyl variant, any discussion of its specific molecular interactions would be purely speculative.
Currently, the scientific community has not published specific data regarding the following for this compound:
Binding Affinities (Kᵢ, Kᴅ): No equilibrium dissociation constants or inhibition constants quantifying the binding strength of this compound to any specific biological target have been reported.
Binding Site Characterization: There is no information on whether this compound acts on orthosteric or allosteric sites of any receptor or enzyme.
Enzyme Inhibition Kinetics: The mode of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type) has not been determined for this compound. nih.govlabce.comyoutube.com
Conformational Changes: Studies investigating changes in the structure of a target protein or receptor upon binding of this compound are absent from the literature.
Amino Acid Interactions: The specific amino acid residues that might be involved in recognizing and binding this ligand have not been identified.
The absence of such fundamental data highlights a significant gap in the current scientific understanding of this specific chemical entity. While the broader classes of indole and urea derivatives are of considerable interest in medicinal chemistry, this compound itself represents an unexplored area of research. mdpi.com Future studies are required to elucidate its potential biological targets and mechanisms of action.
Molecular Recognition and Mechanistic Characterization of Biological Interactions
Computational Molecular Docking Simulations
Computational molecular docking is a powerful tool used to predict the binding mode of a ligand to a macromolecular target. While specific docking studies for 1-(1H-indol-3-yl)-3-(o-tolyl)urea are not extensively detailed in publicly available literature, its behavior can be inferred from studies on structurally similar urea-based inhibitors targeting enzymes like kinases. These studies provide a robust framework for predicting how this compound would be spatially and energetically accommodated within a protein's active site.
Docking simulations predict that the this compound molecule orients itself to maximize favorable interactions within the target's binding pocket. The urea (B33335) moiety typically acts as a central, rigid scaffold that correctly positions the flanking indole (B1671886) and o-tolyl groups into distinct sub-pockets of the active site.
Based on analyses of analogous compounds, the predicted optimal binding pose would likely involve:
The o-tolyl group inserting into a hydrophobic pocket. In kinase models, for instance, this pocket is often adjacent to the main ATP binding site. columbia.edu The methyl group's ortho position on the phenyl ring influences the torsional angle between the phenyl and urea groups, which can be critical for achieving an optimal fit.
The indole ring , a common pharmacophore, would likely orient itself to interact with another region of the active site, potentially forming key hydrogen bonds or stacking interactions.
The central urea linker is crucial for establishing a specific vector and distance between the two aromatic systems, ensuring they engage their respective target residues effectively. Studies on other urea-based inhibitors show that replacing the urea NH groups results in a complete loss of activity, highlighting the linker's critical role in maintaining the binding conformation. mdpi.com
The stability of the ligand-protein complex is governed by a network of intermolecular forces. For this compound, both hydrogen bonds and hydrophobic interactions are predicted to be paramount.
Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor and acceptor. mdpi.com The two N-H groups of the urea are predicted to form strong, bidentate hydrogen bonds with a key amino acid residue that has a carboxylate side chain, such as Glutamate (Glu) or Aspartate (Asp). columbia.edu This interaction often serves as an anchor, locking the inhibitor into place. Additionally, the N-H of the indole ring can act as a hydrogen bond donor. The carbonyl oxygen of the urea is a potent hydrogen bond acceptor. researchgate.net
Hydrophobic Interactions: The hydrophobic character of both the o-tolyl and indole rings contributes significantly to binding affinity. These groups are expected to be buried in hydrophobic regions of the active site, displacing water molecules and leading to a favorable entropic gain. pku.edu.cn The o-tolyl group, in particular, can form lipophilic interactions with the alkyl portions of amino acid side chains like Valine, Leucine, and Isoleucine. columbia.edutandfonline.com
The table below summarizes the probable intermolecular interactions based on studies of analogous compounds.
| Interaction Type | Moiety of Ligand | Potential Interacting Residue(s) | Reference(s) |
| Hydrogen Bond (Donor) | Urea N-H groups | Glu, Asp (side chain carboxylate) | mdpi.com, columbia.edu |
| Hydrogen Bond (Donor) | Indole N-H | Residues with acceptor side chains (e.g., Gln, Asn) | |
| Hydrogen Bond (Acceptor) | Urea C=O group | Residues with donor side chains (e.g., Lys, Arg, Ser) | researchgate.net |
| Hydrophobic/Alkyl | o-Tolyl ring | Ala, Val, Leu, Ile, Phe, Met | tandfonline.com, columbia.edu |
| Hydrophobic/Pi-Alkyl | Indole ring | Ala, Val, Leu, Ile | tandfonline.com |
The binding energy (or binding affinity) quantifies the strength of the interaction between the ligand and its target. While the specific binding energy for this compound is not documented, data from related indole- and urea-containing compounds can provide an estimated range. These values are typically expressed in kcal/mol, with more negative values indicating stronger binding.
Computational methods like free energy perturbation (FEP) can also be employed to calculate the relative binding free energies of a series of related ligands. googleapis.com
The table below shows binding energies obtained for structurally related compounds against various protein targets, illustrating a plausible range for this compound.
| Compound Class | Target Protein(s) | Reported Binding Energy (kcal/mol) | Reference(s) |
| Indole-methylene-benzylpiperidin-one | Antibacterial Protease | -13.15 | tandfonline.com |
| Indole-methylene-benzylpiperidin-one | Mycobacterium tuberculosis enoyl reductase | -11.86 | tandfonline.com |
| Diphenylurea-pyridine-indole | c-MET / VEGFR-2 | -9.5 / -9.9 | nih.gov |
Note: The values presented are for analogous, not identical, compounds and serve to provide a scientifically reasonable estimate of potential binding affinity.
Q & A
Q. What are the established synthetic routes for 1-(1H-indol-3-yl)-3-(o-tolyl)urea, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling indole-3-amine derivatives with substituted phenyl isocyanates. A common method uses o-toluidine and indole-3-carboxaldehyde under acidic conditions to form the urea linkage via nucleophilic addition-elimination . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity .
- Catalysts : Triethylamine or K₂CO₃ improves urea bond formation .
- Temperature : Reactions at 0–60°C prevent indole ring degradation . Yield optimization (60–85%) requires iterative purification via column chromatography or recrystallization .
Q. Which spectroscopic and computational methods are most reliable for confirming the structure of this compound?
- ¹H/¹³C NMR : Characteristic signals for indole NH (~11.7 ppm) and urea carbonyl (δ 155–160 ppm) .
- IR Spectroscopy : Urea C=O stretch at 1640–1680 cm⁻¹ and indole N-H at 3300–3400 cm⁻¹ .
- X-ray crystallography : Resolves conformational isomerism between indole and o-tolyl groups . Computational tools (e.g., Gaussian) model resonance effects in the urea moiety, predicting bond lengths within 0.01 Å of experimental data .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphatases using fluorescence-based assays .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Cytotoxicity : Compare selectivity indices (SI) between cancerous and non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the o-tolyl ring to enhance binding to hydrophobic enzyme pockets .
- Indole modifications : Replace the indole with azaindole to improve solubility while retaining π-π stacking interactions .
- Pharmacokinetic profiling : Use HPLC-MS to assess metabolic stability in liver microsomes and plasma protein binding .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding sites (e.g., EGFR kinase domain) .
- MD simulations : GROMACS evaluates dynamic stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Train datasets on indole-urea derivatives to correlate logP values with cytotoxicity .
Q. How can contradictory data on enzyme inhibition potency (e.g., IC₅₀ variability) be resolved?
- Assay standardization : Control ATP concentrations in kinase assays to minimize false positives .
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for direct binding affinity measurements .
- Batch consistency : Analyze compound purity (>95% by HPLC) and stereochemical integrity (via chiral chromatography) .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric urea formation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- Crystallization-induced diastereomer resolution : Co-crystallize with tartaric acid derivatives .
Methodological Considerations
Q. How to design experiments to evaluate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS over 24 hours .
- Light/thermal stability : Expose to UV (254 nm) and 40°C, tracking photodegradation products .
- Oxidative stress : Use H₂O₂ or Fe²⁺/ascorbate systems to simulate in vivo oxidation .
Q. What analytical workflows validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
